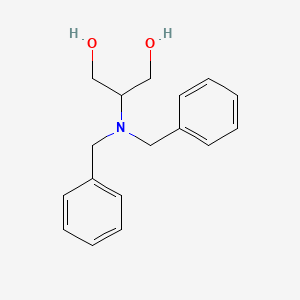
4-喹啉甲酰氯
描述
4-Quinolinecarbonyl chloride is a chemical compound with the formula C10H6ClNO . It is an important intermediate in the synthesis of various quinoline derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The 4-Quinolinecarbonyl chloride molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyridine(s) .科学研究应用
结构分析与合成
- 一项研究详细介绍了 N-(4-乙酰苯基)喹啉-3-甲酰胺的合成和结构分析,其中涉及喹啉-3-羧酸与亚硫酰氯(可能形成 4-喹啉甲酰氯的一步)的反应,然后与 4-氨基苯乙酮偶联。使用各种光谱方法进行结构表征,并使用 DFT 方法进行分子几何优化 (Polo-Cuadrado 等,2021)。
光裂解活性
- 对 1-芳基/杂芳基-4-取代-1,2,4-三唑并[4,3-a]喹喔啉的研究展示了它们通过氯化铜(II)介导的氧化分子内环化合成的过程。这些化合物在紫外线照射下表现出显着的光裂解 DNA 活性,表明在生物化学或药理学中具有潜在的应用 (Aggarwal 等,2011)。
废水处理
- 一项关于废水处理中喹啉电氧化的研究展示了使用涡流反应器去除喹啉。这项研究与环境化学特别相关,因为它探索了在氯离子存在下有机污染物的降解 (Li,2022)。
荧光喹啉的合成
- 涉及从酰氯(可能包括 4-喹啉甲酰氯)和其他组分区域选择性合成荧光 2,4-二取代喹啉的研究表明,能够在紫外激发后产生强烈的蓝色发射的化合物,这对于材料科学和基于荧光的应用非常重要 (Rotzoll 等,2010)。
作用机制
Target of Action
4-Quinolinecarbonyl chloride, like other quinoline motifs, has been recognized for its broad spectrum of bioactivity . Quinoline is an essential pharmacophore due to its significant benefits in medicinal chemistry research .
Mode of Action
It’s known that 4-quinolones act by inhibiting bacterial dna gyrase, a process which is ph and concentration dependent . This inhibition can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .
Biochemical Pathways
For instance, 4-aminoquinolines like chloroquine and amodiaquine have been used for the control and eradication of malaria .
Pharmacokinetics
It’s known that 4-quinolones are 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring .
生化分析
Biochemical Properties
4-Quinolinecarbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Quinolinecarbonyl chloride is with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . These interactions are crucial for regulating various biochemical pathways, including those involved in cellular signaling and metabolism. The compound’s ability to inhibit alkaline phosphatases makes it a valuable tool for studying these enzymes’ functions and potential therapeutic targets.
Molecular Mechanism
The molecular mechanism of action of 4-Quinolinecarbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on alkaline phosphatases, inhibiting their activity and preventing the dephosphorylation of target molecules . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes. Furthermore, 4-Quinolinecarbonyl chloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the levels of various proteins within the cell.
属性
IUPAC Name |
quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENSAQNLUSKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433748 | |
| Record name | 4-QUINOLINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50821-72-2 | |
| Record name | 4-QUINOLINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


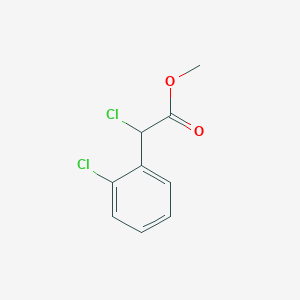

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)


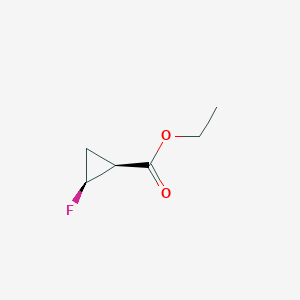
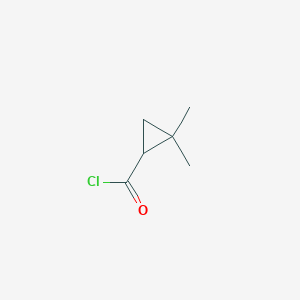

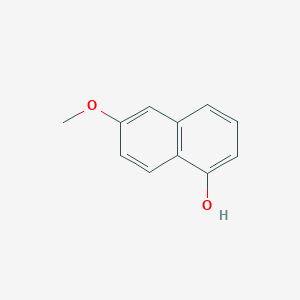
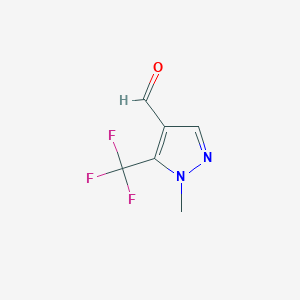
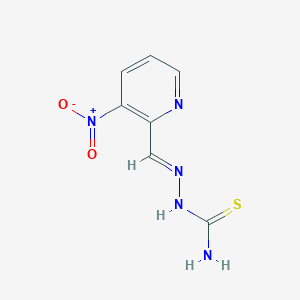
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
